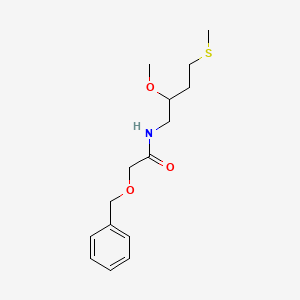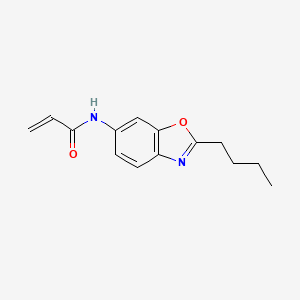
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide, also known as BBP or BBP-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities. BBP-1 has been shown to possess unique properties that make it an attractive candidate for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
The synthesis of benzoxazole derivatives has seen significant advancements since 2018. Researchers have developed well-organized methodologies using 2-aminophenol (a precursor) and various reactants:
These reactions occur under different conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . The ability to functionalize the benzoxazole core allows for tailored modifications, enhancing its utility in synthetic chemistry.
Antibacterial Activity
While specific studies on N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide are limited, related benzoxazole derivatives have demonstrated antibacterial properties. Researchers have explored their efficacy against bacterial strains, including DNA gyrase inhibitors .
Halogen Exchange Reactions
The ligand properties of benzoxazole derivatives play a crucial role in halogen exchange reactions. These reactions are relevant in synthetic methodologies and can lead to diverse functionalization patterns .
Anti-Tubercular Agents
Although not directly studied for anti-tubercular activity, benzoxazole derivatives have been investigated in related contexts. For instance, pyrazinamide, an essential first-line drug in tuberculosis therapy, shares structural similarities with benzoxazoles. Researchers continue to explore novel derivatives for anti-tubercular efficacy .
Propiedades
IUPAC Name |
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKMQDDVSHGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)
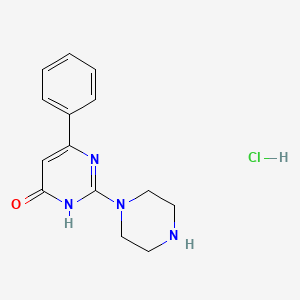
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
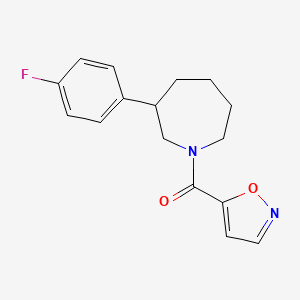
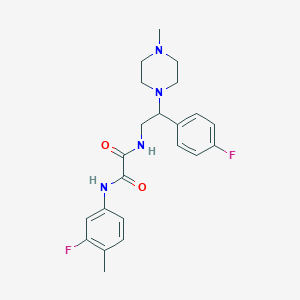
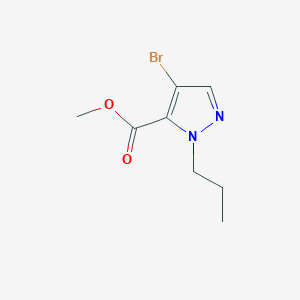
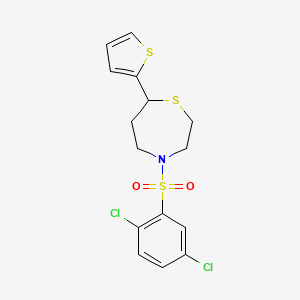
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
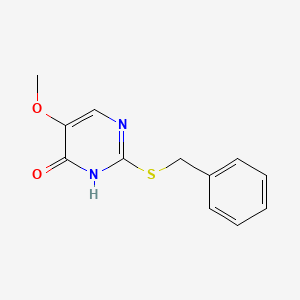
![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)
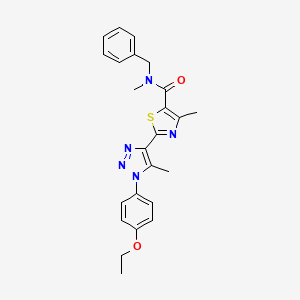
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)
